molecular formula C20H14FNO6 B2490690 N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide CAS No. 1021209-46-0

N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide

Cat. No.: B2490690
CAS No.: 1021209-46-0
M. Wt: 383.331
InChI Key: GIJAYQYEEYHFBA-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its therapeutic potential for treating specific diseases.

    Industry: Utilizing its unique chemical properties for material science and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and fluorophenyl intermediates, followed by their coupling with a pyranone derivative under specific reaction conditions. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, high-throughput screening, and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2H-1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide include other heterocyclic compounds with benzodioxole, fluorophenyl, and pyranone moieties. Examples include:

  • N-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-pyran-2-carboxamide
  • 5-[(4-fluorophenyl)methoxy]-4-oxo-4H-pyran-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties. Comparing its activity and properties with similar compounds can provide insights into its potential advantages and applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO6/c21-13-3-1-12(2-4-13)9-25-19-10-26-18(8-15(19)23)20(24)22-14-5-6-16-17(7-14)28-11-27-16/h1-8,10H,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJAYQYEEYHFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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